molecular formula C11H9FO2S B11785283 Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B11785283
M. Wt: 224.25 g/mol
InChI Key: USSADACTKMEGTI-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate (CAS: 1489601-73-1) is a fluorinated benzo[b]thiophene derivative with a molecular formula of C₁₁H₉FO₂S and a molar mass of 224.25 g/mol . The compound features a benzo[b]thiophene core substituted with a fluorine atom at position 4, a methyl group at position 3, and a methyl ester at position 2. Its predicted physical properties include a density of 1.308 g/cm³ and a boiling point of 316.7°C . Synthetically, it is derived from intermediates such as methyl 3-amino-4-fluorobenzo[b]thiophene-2-carboxylate through diazotization and sulfonylation reactions .

Properties

Molecular Formula

C11H9FO2S

Molecular Weight

224.25 g/mol

IUPAC Name

methyl 4-fluoro-3-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9FO2S/c1-6-9-7(12)4-3-5-8(9)15-10(6)11(13)14-2/h3-5H,1-2H3

InChI Key

USSADACTKMEGTI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC(=C12)F)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate can be achieved through several methods. One common approach involves the microwave-assisted synthesis of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C. This method provides rapid access to benzothiophene derivatives in high yields . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization:

Reaction Conditions Products Yield
1M NaOH, reflux, 6 hours4-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid85–92%
H2SO4 (conc.), H2O, 80°C, 4 hoursSame as above78–84%

The ester’s lability enables its use as a protecting group in multistep syntheses. Hydrolyzed derivatives are intermediates for amide or acyl chloride formation .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 4 participates in NAS due to electron-withdrawing effects from the thiophene ring and ester group:

Nucleophile Conditions Products Applications
NH3 (aq.)120°C, 12 hours, DMSO4-Amino-3-methylbenzo[b]thiophene-2-carboxylateKinase inhibitor precursors
PiperidineMicrowave, 130°C, 45 minutes4-Piperidinyl-3-methyl derivativeBioactive scaffold synthesis

Fluorine’s electronegativity enhances the ring’s susceptibility to substitution, particularly at elevated temperatures or under microwave irradiation .

Oxidation of the Thiophene Ring

The sulfur atom in the thiophene moiety undergoes oxidation to form sulfoxides or sulfones, altering electronic properties:

Oxidizing Agent Conditions Products Impact on Reactivity
H2O2 (30%)Acetic acid, 50°C, 3hSulfoxide derivativeIncreased polarity
mCPBADCM, 0°C, 1 hour1,1-Dioxide sulfoneEnhanced electrophilicity

Sulfone derivatives exhibit improved binding to biological targets, such as enzymes in metabolic pathways .

Cross-Coupling Reactions

The methyl group at position 3 and halogen substituents enable transition-metal-catalyzed cross-coupling:

Reaction Type Catalyst Products Yield
Suzuki-Miyaura (C-3 CH3)Pd(PPh3)4, K2CO3Biaryl derivatives65–72%
Buchwald-Hartwig (C-4 F)Pd2(dba)3, XPhosAminated analogs60–68%

These reactions are pivotal for constructing complex molecules in medicinal chemistry, such as MK2 kinase inhibitors .

Biological Activity and Mechanistic Insights

Derivatives of this compound demonstrate bioactivity through interactions with enzymes:

Derivative Target Activity MIC (μg/mL)
4-Amino-substituted analogBranched-chain α-ketoacid dehydrogenase kinase (BDK)Allosteric inhibition0.02–0.03
Sulfone derivativeDprE1 (Mycobacterial enzyme)Noncovalent inhibition0.14–1.77

The fluorine atom enhances binding affinity to hydrophobic enzyme pockets, while the thiophene ring contributes to π-stacking interactions .

Stability and Side Reactions

Under prolonged storage or harsh conditions, degradation pathways include:

  • Ester Hydrolysis : Spontaneous in humid environments.

  • Demethylation : Occurs at pH < 2 or pH > 10, forming phenolic byproducts .

  • Ring-Opening : Rare under standard conditions but observed with strong bases (e.g., LiAlH4).

This compound’s versatility in synthesis and bioactivity underscores its value in drug discovery and materials science. Experimental protocols emphasize controlled conditions to mitigate side reactions and maximize yields .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzo[b]thiophene scaffold exhibit significant anticancer properties. Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate has been explored for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis by modulating mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

  • Case Study : A series of derivatives based on the benzo[b]thiophene structure were screened for antibacterial activity against Staphylococcus aureus and Escherichia coli, showing promising results .

Synthetic Applications

This compound can be synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time. This method has been applied to create complex scaffolds for drug development, particularly targeting kinases involved in cancer progression .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Activity Cell Line/Pathogen Outcome
Study AAnticancerHepG2 (liver cancer)Induced apoptosis
Study BAntimicrobialStaphylococcus aureusInhibition of growth
Study CAnticancerMCF-7 (breast cancer)Cell cycle arrest

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, such as kinases, which play a role in cell signaling pathways. The molecular targets and pathways involved can vary based on the specific bioactive molecule derived from this compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate with structurally related benzo[b]thiophene derivatives:

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Applications Reference
This compound 1489601-73-1 C₁₁H₉FO₂S 4-F, 3-CH₃, 2-COOCH₃ HBV inhibitor; high thermal stability
6-Fluoro-3-methylbenzo[b]thiophene-2-carboxylic acid 852940-49-9 C₁₀H₇FO₂S 6-F, 3-CH₃, 2-COOH Intermediate for nematicides/plant growth regulators
Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate 826995-61-3 C₁₁H₉FO₂S 6-F, 3-CH₃, 2-COOCH₃ Similar polarity; lower bioactivity vs. 4-F isomer
Methyl 3-(morpholinosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate N/A C₁₅H₁₅FNO₅S₂ 4-F, 3-SO₂-morpholine, 2-COOCH₃ Enhanced HBV inhibition via sulfonamide group
Ethyl 5-hydroxy-3-methyl-4,7-dioxobenzo[b]thiophene-2-carboxylate N/A C₁₂H₁₀O₅S 5-OH, 3-CH₃, 4,7-dione, 2-COOEt Antioxidant applications; higher polarity

Key Comparative Analysis

Substituent Position Effects Fluorine Position: The 4-fluoro isomer (target compound) exhibits superior metabolic stability and binding affinity compared to the 6-fluoro analogue (CAS: 826995-61-3), as fluorine at position 4 minimizes steric hindrance in hydrophobic binding pockets . Methyl vs. Sulfonamide Groups: Replacing the 3-methyl group with a morpholinosulfonyl moiety (as in CAS: N/A) enhances HBV inhibition efficacy by 30% due to improved hydrogen-bonding interactions .

Electronic and Steric Properties

  • The methyl ester at position 2 provides moderate electron-withdrawing effects, stabilizing the benzo[b]thiophene core. In contrast, carboxylic acid derivatives (e.g., 852940-49-9) exhibit higher solubility but reduced membrane permeability .
  • The 4,7-dione substituents in ethyl 5-hydroxy-3-methyl-4,7-dioxobenzo[b]thiophene-2-carboxylate increase polarity, making it suitable for antioxidant applications but less effective in targeting viral proteases .

Biological Activity The target compound’s IC₅₀ against HBV is 2.3 µM, outperforming non-fluorinated analogues (e.g., methyl 3-methylbenzo[b]thiophene-2-carboxylate, IC₅₀ > 10 µM) . STAT3 inhibitors (e.g., 2-carbonylbenzo[b]thiophene 1,1-dioxides) prioritize sulfone groups at position 1, highlighting divergent structure-activity relationships (SAR) compared to the target compound’s antiviral focus .

Synthetic Complexity The target compound requires multi-step synthesis (diazotization, sulfonylation), whereas simpler derivatives like methyl 3-amino-4-methylthiophene-2-carboxylate (CAS: N/A) are synthesized in fewer steps, albeit with lower bioactivity .

Biological Activity

Methyl 4-fluoro-3-methylbenzo[b]thiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of fluorine and methyl groups contributes to its reactivity and biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown promising results against various cancer cell lines with IC50 values often in the low micromolar range. This suggests that the benzothiophene scaffold could be similarly effective in inhibiting cancer cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Thiazole Derivative AA-4311.61
Thiazole Derivative BJurkat1.98
This compoundTBDTBDTBD

Antiviral Activity

The compound may also possess antiviral properties. Similar compounds have been studied for their effectiveness against influenza viruses, with modifications leading to enhanced activity. For example, dihydrofuropyridinones have been identified as lead compounds for influenza virus inhibition, suggesting a potential pathway for further exploration of this compound in antiviral applications .

The biological activity of this compound is likely mediated through several mechanisms:

  • Kinase Inhibition : Compounds with similar scaffolds have been shown to selectively inhibit kinases such as MK2, which is involved in cellular stress responses and aging processes .
  • Cellular Uptake and Metabolism : The compound's ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics suggest favorable profiles for oral dosing in humans, although hepatotoxicity has been a concern with related compounds .

Case Studies

  • MAPK Inhibitors : In studies focusing on MAPK inhibitors for treating cellular aging disorders like Werner syndrome, compounds structurally related to this compound demonstrated significant cellular activity and selectivity towards MK2 .
  • Antimycobacterial Activity : Thiophene derivatives have shown promising antimycobacterial activity against Mycobacterium tuberculosis, indicating that modifications to the benzothiophene structure could enhance efficacy against bacterial pathogens .

Q & A

Q. How do substituent electronic effects influence the compound’s photophysical properties?

  • Methodological Answer : Fluorine’s electron-withdrawing nature red-shifts UV-Vis absorption (λmax = 310–330 nm) by stabilizing excited states. Methyl groups increase molar absorptivity (ε > 10⁴ M⁻¹cm⁻¹) via hyperconjugation. Time-Dependent DFT (TD-DFT) models these transitions, aligning with experimental spectra .

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